Specific Scientific Field: Biocatalysis
Comprehensive and Detailed Summary of the Application: “3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride” has been used in a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate .
Detailed Description of the Methods of Application or Experimental Procedures: The compound is synthesized from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
Thorough Summary of the Results or Outcomes Obtained: After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h −1 .
Specific Scientific Field: Chemistry
Comprehensive and Detailed Summary of the Application: “2,6-Pyridinedimethanol”, which is structurally similar to “3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride”, can be used as a ligand to synthesize a variety of metal complexes and catalysts .
Detailed Description of the Methods of Application or Experimental Procedures: The compound is used as a reactant to prepare Fe (III) complexes such as
[Fe(18)O(6)(OH)(8)(pdm)(10)(pdmH)(4)(H(2)O)(4)](ClO(4))(10)[Fe (18)O (6) (OH) (8) (pdm) (10) (pdmH) (4) (H (2)O) (4)] (ClO (4)) (10)[Fe(18)O(6)(OH)(8)(pdm)(10)(pdmH)(4)(H(2)O)(4)](ClO(4))(10)
and[Fe(9)O(4)(OH)(2)(O(2)CMe)(10)(pdm)(pdmH)(4)](NO(3))[Fe (9)O (4) (OH) (2) (O (2)CMe) (10) (pdm) (pdmH) (4)] (NO (3))[Fe(9)O(4)(OH)(2)(O(2)CMe)(10)(pdm)(pdmH)(4)](NO(3))
.Thorough Summary of the Results or Outcomes Obtained: The synthesis of these metal complexes and catalysts can lead to the development of new materials with unique properties .
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride is a chemical compound with the molecular formula and a CAS number of 14187-25-8. This compound is a derivative of pyridine, characterized by hydroxyl and hydroxymethyl groups located at the 3rd and 2nd, 6th positions, respectively. It appears as a white crystalline solid and has a melting point ranging from 142 to 147 °C. The presence of these functional groups contributes to its unique chemical properties, making it valuable in various scientific applications, particularly in organic synthesis and biochemistry .
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride functions as a bifunctional cross-linking agent in proteomics research. The two hydroxyl groups (CH2OH) on the molecule can react with primary amines (NH2) present in the amino acid side chains of proteins. This creates covalent bonds between nearby protein chains, effectively "locking" them in their spatial conformation []. This cross-linking allows researchers to study protein-protein interactions and protein complexes within a cell.
The biological activity of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride is notable in several contexts:
The synthesis of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride can be accomplished through various methods:
3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride finds application in various fields:
The uniqueness of 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine hydrochloride lies in its combination of both hydroxyl and hydroxymethyl groups. This configuration enhances its reactivity and versatility in
Corrosive;Irritant